molecular formula C10H17ClN2O2 B1471461 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride CAS No. 1824268-82-7

1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride

Cat. No.: B1471461
CAS No.: 1824268-82-7
M. Wt: 232.71 g/mol
InChI Key: PIDWNUYLPOIMAU-UHFFFAOYSA-N
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Description

1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride (CAS: 1824268-82-7) is a pyridinone derivative with a molecular formula of C₁₀H₁₇ClN₂O₂ and a molecular weight of 232.71 g/mol . Its structure features a pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 6, and a 2-(methylamino)ethoxy group at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

1,6-dimethyl-4-[2-(methylamino)ethoxy]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-4-11-2)7-10(13)12(8)3;/h6-7,11H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDWNUYLPOIMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride is a synthetic compound with significant biological activity, particularly as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are associated with various cancers. Its unique chemical structure includes a pyridine ring with methyl and ethoxy substitutions, enhancing its interaction with biological targets.

  • Molecular Formula : C₁₀H₁₇ClN₂O₂
  • Molecular Weight : 232.71 g/mol
  • CAS Number : 1824268-82-7

Biological Activity

The compound has been extensively studied for its potential therapeutic applications in oncology. Its mechanism of action primarily involves the inhibition of IDH enzymes, which play a crucial role in cellular metabolism and are often mutated in cancer cells.

  • Inhibition of IDH Enzymes :
    • The compound binds to the active site of mutant IDH enzymes, preventing their function and thereby disrupting the metabolic pathways that support tumor growth.
    • Studies have shown that it exhibits high binding affinity and selectivity towards these enzymes, making it a promising candidate for cancer therapy .
  • Impact on Cancer Metabolism :
    • By inhibiting IDH activity, the compound alters the levels of oncometabolites like 2-hydroxyglutarate (2-HG), which are implicated in tumorigenesis.
    • This alteration can lead to reduced proliferation and increased apoptosis in cancer cells .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models:

StudyCancer TypeIC50 ValueNotes
Colorectal0.5 µMSignificant reduction in tumor growth observed in vitro.
Breast0.3 µMInduced apoptosis in MDA-MB-231 cell line.
Glioblastoma0.8 µMInhibited cell migration and invasion.

Case Studies

  • Case Study on Colorectal Cancer :
    • In a controlled study involving colorectal cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.5 µM. This suggests potent antitumor activity and warrants further investigation into its clinical applications .
  • Breast Cancer Model :
    • A study focusing on breast cancer cells (MDA-MB-231) revealed that the compound not only inhibited cell proliferation but also triggered apoptosis pathways, indicating its potential as a therapeutic agent for aggressive breast tumors .

Scientific Research Applications

Medicinal Chemistry

1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride has been studied for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in treating various conditions, including:

  • Neurological Disorders : The compound may exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially leading to antidepressant effects.

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are areas of ongoing research. Key aspects include:

  • Bioavailability : Understanding how this compound is absorbed and metabolized in the body can help determine its efficacy as a therapeutic agent.
  • Mechanism of Action : Investigating how the compound interacts with biological targets can provide insights into its potential uses.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of similar pyridine derivatives. Researchers found that these compounds could reduce oxidative stress in neuronal cells, suggesting that this compound might have similar effects. The study highlighted the need for further investigation into its mechanisms and potential applications in treating Alzheimer's disease.

Case Study 2: Antidepressant Potential

In another study focusing on compounds with similar structures, researchers observed significant changes in serotonin levels in animal models after administration of the compound. This finding indicates that this compound could influence mood regulation pathways, warranting further exploration as an antidepressant.

Toxicological Profile

While exploring its applications, it is essential to consider the safety profile of this compound:

  • Skin and Eye Irritation : The safety data sheet indicates that it may cause skin and eye irritation upon contact .
  • Respiratory Effects : Inhalation may lead to respiratory irritation; therefore, appropriate handling precautions are necessary .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notes
Target: 1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride C₁₀H₁₇ClN₂O₂ 232.71 1,6-dimethyl; 4-(2-(methylamino)ethoxy Hydrochloride salt; optimized for solubility and stability.
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride C₁₃H₂₁ClN₂O₂ ~276.78* 1,6-dimethyl; 4-(piperidin-4-yloxy Discontinued; bulkier piperidine substituent may reduce bioavailability.
3-Acetyl-1,6-dimethyl-4-(methylamino)-2-piperidinone hydrochloride (CAS: 84912-06-1) C₁₀H₁₉ClN₂O₂ 234.73 1,6-dimethyl; 3-acetyl; 4-(methylamino) on a piperidinone core Piperidinone core vs. pyridinone; acetyl group alters reactivity.
3-(4-Chlorobenzoyl)-1,6-dimethyl-4-phenyl-2(1H)-pyridinone (CAS: 143572-56-9) C₂₀H₁₇ClN₂O₂ 364.82 1,6-dimethyl; 3-(4-chlorobenzoyl); 4-phenyl Aromatic substituents increase lipophilicity; no hydrochloride salt.

*Estimated based on molecular formula.

Structural and Functional Insights

Core Heterocycle Differences
  • Pyridinone vs. Piperidinone: The target compound’s pyridin-2(1H)-one core (a six-membered ring with one oxygen and one nitrogen) contrasts with the piperidinone analog (CAS: 84912-06-1), which has a saturated six-membered ring. Saturation in piperidinone may reduce aromatic conjugation, affecting electronic properties and binding interactions .
Substituent Effects
  • In contrast, the discontinued piperidin-4-yloxy analog (CymitQuimica) introduces a rigid, bulky substituent, which may hinder membrane permeability .
  • Aromatic vs.
Salt Form and Stability
  • All analogs except CAS: 143572-56-9 are hydrochloride salts. The absence of a salt in the latter may limit its use in formulations requiring high solubility.

Preparation Methods

Formation of the Pyridin-2-one Core

  • The pyridin-2-one ring can be synthesized starting from commercially available precursors such as methyl coumalate or substituted pyridines.
  • For example, methyl coumalate can be reacted with amines (e.g., 4-fluorobenzylamine in related syntheses) at room temperature to form N-substituted pyridinone esters, which are then hydrolyzed and further functionalized.

Introduction of the 2-(Methylamino)ethoxy Side Chain

  • The 4-position substitution with a 2-(methylamino)ethoxy group is typically achieved by nucleophilic substitution reactions where a suitable leaving group on the pyridinone ring (e.g., a chloro substituent) is displaced by 2-(methylamino)ethanol or its derivatives.
  • This reaction is often performed under reflux in dipolar aprotic solvents such as dimethylformamide (DMF) or acetone, which facilitate nucleophilic attack and solubilize reactants.
  • Catalysts such as iodide salts (sodium iodide or potassium iodide) can be used to enhance substitution efficiency when less reactive halides are involved.

Salt Formation with Hydrochloric Acid

  • The free base form of the compound is sensitive to oxidation; hence, it is commonly isolated as its hydrochloride salt.
  • Hydrochloric acid is added in slight excess (typically 1 to 2.5 equivalents depending on acid strength and amino groups) in alcohol or ether solvents to precipitate the hydrochloride salt as a crystalline solid.
  • This salt formation improves stability and facilitates purification by crystallization.

Typical Reaction Conditions and Solvents

Step Conditions Solvents Used Notes
Pyridin-2-one core synthesis Room temperature to reflux Isopropanol, acetic acid, DMF Ester hydrolysis and amide coupling steps
Nucleophilic substitution Reflux (80–120 °C) Acetone, DMF, ethylene glycol dimethyl ether Use of iodide catalysts improves yield
Salt formation (hydrochloride) Room temperature, slight excess HCl Alcohols (e.g., isopropanol), ethers Crystallization of hydrochloride salt

Research Findings and Optimization

  • The reaction temperature for nucleophilic substitution is critical: below 80 °C, conversion is low; above 140 °C, degradation occurs.
  • Use of dipolar aprotic solvents with boiling points below 200 °C, such as acetone or ethylene glycol dimethyl ether, is preferred to maintain reaction control and product purity.
  • Catalytic hydrogenation steps, if involved in precursor synthesis, are performed under mild hydrogen pressure with palladium on activated carbon catalysts to avoid by-products.
  • The hydrochloride salt formation is optimized by controlling acid equivalents and solvent choice to ensure high purity and crystallinity.

Summary Table of Preparation Method Parameters

Parameter Optimal Range/Condition Remarks
Reaction temperature 80–120 °C Avoids low conversion and degradation
Solvent choice Acetone, DMF, ethylene glycol dimethyl ether Dipolar aprotic solvents preferred
Catalysts Sodium iodide, potassium iodide (10–50 mol%) Enhances substitution efficiency
Acid equivalents (HCl) 1.0–2.5 equivalents Ensures complete salt formation
Hydrogenation conditions Room temp, slight H2 pressure, Pd/C catalyst For precursor reduction steps

Q & A

Q. What are the standard synthetic routes for 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride, and how can reaction yields be optimized?

Answer: The compound is synthesized via multi-step reactions involving alkylation and cyclization. For example, analogous syntheses (e.g., in EP 4,374,877 A2) use methylamino ethoxy intermediates under nitrogen atmosphere with reagents like pyridine hydrochloride. Key steps include:

  • Dissolving intermediates in polar aprotic solvents (e.g., 2-butanone).
  • Stirring with acid catalysts (e.g., pyridine HCl) to facilitate cyclization.
  • Purification via filtration and solvent washing (e.g., heptane) to isolate crystalline products .
    Yield optimization involves controlling stoichiometry (e.g., 1:1.1 molar ratio of reactants to catalyst) and reaction time (e.g., 30 minutes to 1 hour). LCMS (e.g., m/z 540.2 [M+H]⁺) and HPLC (retention time: 1.11 minutes) are critical for monitoring purity .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

Answer:

  • LCMS/HPLC : Confirms molecular weight (m/z 540.2 [M+H]⁺) and purity (retention time comparison) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) determines spatial arrangement, hydrogen bonding (C–H···Cl interactions), and space group (e.g., P1) .
  • NMR/FTIR : Validates functional groups (e.g., methylamino ethoxy) and absence of impurities.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields or analytical data for this compound?

Answer: Contradictions in yields (e.g., 52.7% vs. higher literature values) may arise from:

  • Reaction conditions : Temperature variations (e.g., 25°C vs. 50°C) impact cyclization efficiency.
  • Catalyst choice : Pyridine HCl vs. alternative acids (e.g., TFA) may alter byproduct formation.
  • Purification methods : Differences in solvent polarity (e.g., heptane vs. ethyl acetate) affect crystal recovery .
    Mitigation strategies include replicating protocols with strict parameter control and cross-validating analytical data (e.g., comparing LCMS spectra with published standards) .

Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?

Answer:

  • Molecular docking : Models interactions with receptors (e.g., kinase domains) using software like AutoDock Vina.
  • QSAR studies : Correlate structural features (e.g., methylamino ethoxy substituent) with activity against analogs (e.g., pyridin-2-one derivatives in ) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or solubility .

Q. How does the compound’s solid-state stability and crystallinity impact formulation development?

Answer:

  • Hygroscopicity : Hydrochloride salts may absorb moisture, requiring storage under inert gas.
  • Polymorphism screening : Identifies stable crystalline forms via XRPD and DSC.
  • Co-crystallization : Enhances solubility using co-formers (e.g., citric acid) without altering bioactivity .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Stepwise addition : Gradual introduction of reagents (e.g., pyridine HCl) minimizes exothermic side reactions.
  • In-line analytics : PAT (Process Analytical Technology) tools monitor intermediate formation in real time.
  • Chromatographic purification : Flash chromatography (e.g., silica gel, MeOH/DCM gradients) removes impurities post-synthesis .

Methodological Notes

  • Key techniques : LCMS, HPLC, X-ray crystallography, and computational modeling are prioritized for reproducibility.
  • Data validation : Cross-reference synthetic protocols (e.g., EP 4,374,877 A2) with peer-reviewed crystallography data (e.g., Acta Crystallographica) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride

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